4H-1,3-Benzodioxin-4-one, 5-(bromomethyl)-2,2-dimethyl-
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Overview
Description
4H-1,3-Benzodioxin-4-one, 5-(bromomethyl)-2,2-dimethyl- is a heterocyclic compound that belongs to the family of benzodioxins This compound is characterized by the presence of a bromomethyl group and two methyl groups attached to the dioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzodioxin-4-one derivatives typically involves the reaction of salicylic acid with acetylenic esters. One common method includes the use of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile as the reaction medium . The reaction proceeds at room temperature and results in the formation of the desired benzodioxinone derivatives.
Industrial Production Methods
Industrial production of 4H-1,3-Benzodioxin-4-one, 5-(bromomethyl)-2,2-dimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Benzodioxin-4-one, 5-(bromomethyl)-2,2-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted benzodioxinone derivatives.
Scientific Research Applications
4H-1,3-Benzodioxin-4-one, 5-(bromomethyl)-2,2-dimethyl- has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including nucleoside base transport inhibitors and topoisomerase I inhibitors.
Materials Science: The compound’s unique photophysical properties make it useful in the development of luminescent materials for various applications.
Agricultural Chemistry: Derivatives of this compound are used as insecticides, crop protection agents, and fungicides.
Mechanism of Action
The mechanism of action of 4H-1,3-Benzodioxin-4-one, 5-(bromomethyl)-2,2-dimethyl- involves its interaction with specific molecular targets. For instance, as a nucleoside base transport inhibitor, it interferes with the transport of nucleosides across cell membranes, thereby affecting cellular processes. The exact molecular pathways and targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2,7-trimethyl-: This compound has a hydroxy group instead of a bromomethyl group and exhibits different chemical reactivity and applications.
4H-1,3-Benzodioxin-4-one, 2-(1,1-dimethylethyl)hexahydro-5-methyl-: This derivative has a tert-butyl group and is used in different industrial applications.
Uniqueness
4H-1,3-Benzodioxin-4-one, 5-(bromomethyl)-2,2-dimethyl- is unique due to the presence of the bromomethyl group, which allows for a wide range of substitution reactions. This versatility makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.
Properties
CAS No. |
507480-02-6 |
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Molecular Formula |
C11H11BrO3 |
Molecular Weight |
271.11 g/mol |
IUPAC Name |
5-(bromomethyl)-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C11H11BrO3/c1-11(2)14-8-5-3-4-7(6-12)9(8)10(13)15-11/h3-5H,6H2,1-2H3 |
InChI Key |
SDSREXHBVVJOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=CC=CC(=C2C(=O)O1)CBr)C |
Origin of Product |
United States |
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